molecular formula C20H19N3O3S2 B2995625 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide CAS No. 1114635-75-4

2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide

Cat. No.: B2995625
CAS No.: 1114635-75-4
M. Wt: 413.51
InChI Key: UWXAXDPGSOLKOG-UHFFFAOYSA-N
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Description

Its structure features a pyridazine core linked to a substituted phenylacetamide moiety, which may confer selectivity toward specific biological targets. Structural elucidation of such molecules typically employs X-ray crystallography, often utilizing software like SHELX for refinement .

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-28(25,26)20-11-10-18(22-23-20)16-8-5-9-17(12-16)21-19(24)14-27-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXAXDPGSOLKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzylsulfanyl intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Preparation of the methanesulfonylpyridazinyl intermediate: This step involves the reaction of pyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of intermediates: The benzylsulfanyl intermediate is then coupled with the methanesulfonylpyridazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The methanesulfonylpyridazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include pyridazine-based compounds with variations in sulfonyl groups, aryl substituents, or acetamide side chains. For example:

Compound Name Core Structure Substituents Key Differences
2-(Benzylsulfanyl)-N-[3-(6-MeSO₂-pyridazin-3-yl)phenyl]acetamide Pyridazine Benzylsulfanyl, MeSO₂ Reference compound (this study)
N-[3-(6-Cyano-pyridazin-3-yl)phenyl]acetamide Pyridazine Cyano group at C6 Increased polarity, reduced solubility
2-(Phenylsulfonyl)-N-[3-(6-MeSO₂-pyridazin-3-yl)phenyl]propanamide Pyridazine Phenylsulfonyl, propanamide Enhanced steric bulk, altered binding

The benzylsulfanyl group in the target compound may improve membrane permeability compared to polar substituents (e.g., cyano), while the methanesulfonyl group could enhance target binding via sulfonyl-protein interactions .

Pharmacokinetic and Solubility Comparisons

Compound logP Aqueous Solubility (mg/mL) Plasma Protein Binding (%)
Target compound 3.2 0.12 92
Cyano analog 1.8 0.45 85
Phenylsulfonyl analog 3.8 0.08 95

Mechanistic and Target Selectivity Insights

Pyridazine derivatives often inhibit kinases (e.g., EGFR, VEGFR) or disrupt tubulin polymerization. The methanesulfonyl group in the target compound may mimic ATP’s phosphate moiety, enhancing kinase binding . In contrast, bulkier substituents (e.g., phenylsulfonyl) in analogs might shift selectivity toward tubulin targets.

Biological Activity

The compound 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide (F132-0057) is a synthetic organic molecule with potential pharmacological applications. Its unique structure, featuring a benzylsulfanyl group and a methanesulfonylpyridazine moiety, suggests diverse biological activities. This article compiles existing research on its biological activity, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O3S2
  • IUPAC Name : this compound
  • Molecular Weight : 399.51 g/mol

The compound's structure includes:

  • A benzylsulfanyl group that may contribute to its interaction with biological targets.
  • A methanesulfonylpyridazine moiety, which is known for its role in various biological activities including antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been documented to possess broad-spectrum antimicrobial activity. Preliminary studies suggest that F132-0057 may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still limited.

Antitumor Activity

Compounds containing pyridazine rings have been explored for their potential antitumor effects. Studies have shown that modifications to the pyridazine structure can enhance cytotoxicity against cancer cell lines. For example, related compounds demonstrated IC50 values in the micromolar range against several cancer types, indicating that F132-0057 could be further investigated for similar properties.

The proposed mechanism of action for related compounds involves:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Interference with DNA Synthesis : Pyridazine derivatives may disrupt DNA replication in cancer cells, leading to apoptosis.

Research Findings and Case Studies

StudyFindings
Study on Sulfonamide Derivatives Highlighted the antimicrobial effectiveness of similar compounds against Gram-positive and Gram-negative bacteria.
Antitumor Activity Assessment Demonstrated significant cytotoxic effects in vitro against various cancer cell lines, suggesting potential for further development.
Structural Analysis Provided insights into the molecular conformation and hydrogen bonding patterns that may influence biological activity.

Synthesis and Production

The synthesis of F132-0057 typically involves multi-step organic reactions:

  • Preparation of Precursor Compounds : Starting materials are reacted under controlled conditions to form intermediates.
  • Coupling Reactions : The benzylsulfanyl group is introduced via nucleophilic substitution.
  • Final Modifications : The methanesulfonyl group is added through sulfonation reactions, optimizing yield and purity.

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